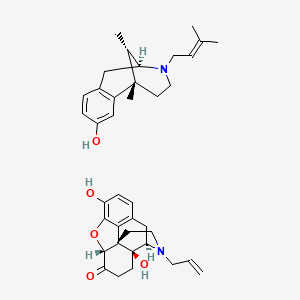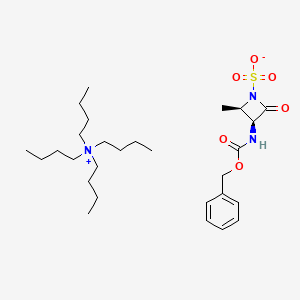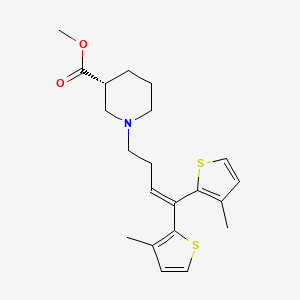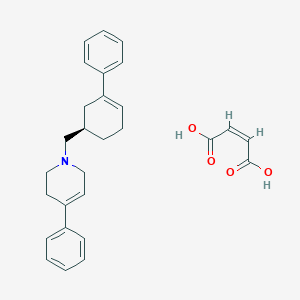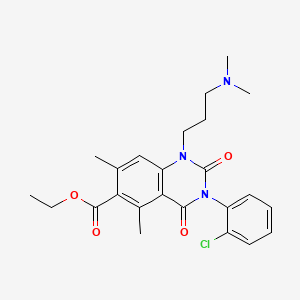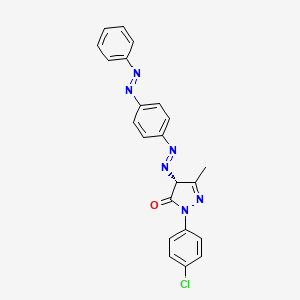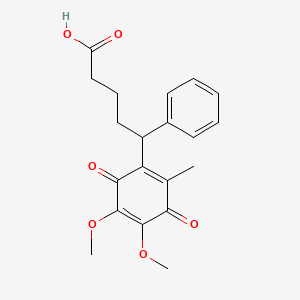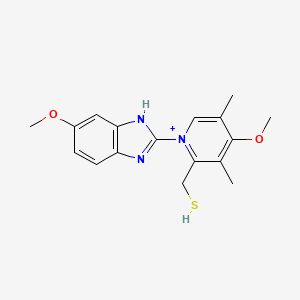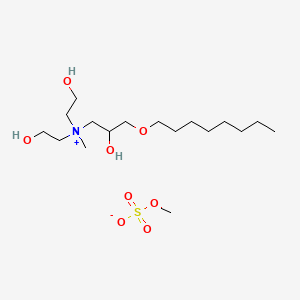
4,5-Methylenedioxy-N,N-diisopropyltryptamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Methylenedioxy-N,N-diisopropyltryptamine is a lesser-known psychedelic compound belonging to the tryptamine class. It was first synthesized by Alexander Shulgin and is known for producing slight LSD-like effects . This compound is the 4,5-methylenedioxy analog of DiPT (N,N-diisopropyltryptamine), another psychedelic tryptamine .
Vorbereitungsmethoden
The synthesis of 4,5-Methylenedioxy-N,N-diisopropyltryptamine involves several steps. One common method starts with the precursor indole, which undergoes a series of reactions to form the final product. The synthetic route typically involves the following steps:
Formation of the intermediate: Indole is reacted with oxalyl chloride to form an acyl chloride intermediate.
Amidation: The intermediate is then treated with diisopropylamine to form indol-3-yl-N,N-diisopropylglyoxylamide.
Reduction: The amide is reduced using lithium aluminum hydride to yield the final product.
Analyse Chemischer Reaktionen
4,5-Methylenedioxy-N,N-diisopropyltryptamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The methylenedioxy group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,5-Methylenedioxy-N,N-diisopropyltryptamine has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of tryptamine derivatives and their chemical properties.
Biology: Researchers study its effects on biological systems to understand the mechanisms of action of psychedelic compounds.
Medicine: Although not widely used in clinical settings, it serves as a model compound for developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4,5-Methylenedioxy-N,N-diisopropyltryptamine involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, leading to altered sensory perception, mood, and cognition. The compound’s effects are similar to those of other serotonergic hallucinogens, such as LSD and psilocybin .
Vergleich Mit ähnlichen Verbindungen
4,5-Methylenedioxy-N,N-diisopropyltryptamine is unique due to its specific chemical structure and effects. Similar compounds include:
DiPT (N,N-diisopropyltryptamine): Known for its auditory distortions rather than visual hallucinations.
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): Another psychedelic tryptamine with distinct effects and a different substitution pattern on the indole ring.
4,5-Methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT): A related compound with a different alkyl substitution on the nitrogen atom
These compounds share similarities in their core tryptamine structure but differ in their specific effects and receptor interactions.
Eigenschaften
CAS-Nummer |
82173-82-8 |
|---|---|
Molekularformel |
C17H24N2O2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
N-[2-(6H-[1,3]dioxolo[4,5-e]indol-8-yl)ethyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)19(12(3)4)8-7-13-9-18-14-5-6-15-17(16(13)14)21-10-20-15/h5-6,9,11-12,18H,7-8,10H2,1-4H3 |
InChI-Schlüssel |
PTYYWSKZYOSFEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCC1=CNC2=C1C3=C(C=C2)OCO3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide](/img/structure/B12779013.png)
![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)

